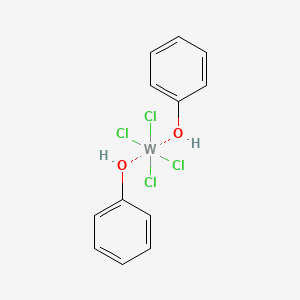

![molecular formula C11H19NO5 B6295261 (2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid CAS No. 2165699-77-2](/img/structure/B6295261.png)

(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

Tertiary butyl esters, such as the Boc group in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The Boc group in this compound has the formula C5H9O2 . It is a protecting group used in organic synthesis . The exact 3D arrangement of atoms in a molecule is referred to as its absolute configuration .Chemical Reactions Analysis

The Boc group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Aplicaciones Científicas De Investigación

Crystal Structure and Computational Studies

The compound (2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid has been utilized in studies focusing on crystal structures and computational analysis. For instance, the crystal structure and stereochemistry of related compounds have been investigated, providing insights into their molecular conformations and interactions (Jing Yuan et al., 2010). Additionally, computational studies have explored the electronic properties and reactivity parameters of these compounds, contributing to our understanding of their chemical behavior (R. M. Jagtap et al., 2016).

Synthesis and Stereochemical Analysis

This compound has been a subject of research in synthesis and stereochemical analysis. Studies have focused on developing methods for the quantitative determination of the enantiomeric purity of similar proline derivatives, which are important building blocks in organic synthesis. These methods include enantioselective chromatography and spectroscopy techniques, essential for analyzing the chiral purity of these compounds (Y. Xiang & G. Sluggett, 2010).

Application in Organic Synthesis

The compound and its derivatives are used extensively in organic synthesis. For instance, they serve as intermediates in the synthesis of various amino acid derivatives and are employed in catalytic reactions such as carbonylation. These applications underscore their importance as versatile building blocks in the preparation of a wide range of organic molecules (Xiao‐Feng Wu & H. Neumann, 2012).

Biotechnological Applications

Biotechnological applications of similar carboxylic acids have been explored, particularly in the context of green chemistry and renewable resources. These compounds are used as educts for the chemical synthesis of various bioactive molecules, highlighting the potential of biotechnologically produced acids in sustainable organic synthesis (A. Aurich et al., 2012).

Direcciones Futuras

The development of more efficient, versatile, and sustainable methods for the synthesis of compounds like “(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a promising area of research . The use of flow microreactor systems represents a significant advancement in this field .

Propiedades

IUPAC Name |

(2R,3S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHHOIMTQSCHFE-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)](/img/structure/B6295213.png)

![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)

![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)

![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)